molecular formula C16H20N2O5S B12103681 Prop-2-enyl 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate

Prop-2-enyl 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate

Cat. No.: B12103681
M. Wt: 352.4 g/mol
InChI Key: DPOLTMPLLWYRSB-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both acetamido and hydroxyphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Prop-2-enyl Group: This can be achieved through the reaction of an appropriate allyl halide with a nucleophile.

    Introduction of the Acetamido Group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride.

    Attachment of the Hydroxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a hydroxyphenylboronic acid or a hydroxyphenyl halide.

    Formation of the Sulfanyl Linkage: This step involves the reaction of a thiol with an appropriate electrophile to form the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The acetamido groups can be reduced to amines.

    Substitution: The prop-2-enyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in interesting ways, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Prop-2-enyl 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-enyl 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

prop-2-enyl 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate

InChI

InChI=1S/C16H20N2O5S/c1-4-7-23-16(22)13(18-11(3)20)9-24-15-8-12(17-10(2)19)5-6-14(15)21/h4-6,8,13,21H,1,7,9H2,2-3H3,(H,17,19)(H,18,20)

InChI Key

DPOLTMPLLWYRSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OCC=C)NC(=O)C

Origin of Product

United States

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